STX-0119 specifically targets the Src Homology 2 (SH2) domain of STAT3, which is critical for protein-protein interactions that facilitate dimerization.
| Assay Type | Experimental Readout | Inhibitory Activity of this compound |
|---|---|---|
| STAT3-dependent Luciferase Reporter Assay [1] | Percent inhibition of transcriptional activity at 100 μM | 99% inhibition |
| FRET-based STAT3 Dimerization Assay [1] | Percent inhibition of dimerization at 50 μM | 74% inhibition |
| FRET-based STAT3 Dimerization Assay [1] | Percent inhibition of dimerization at 10 μM | 62% inhibition |
This compound has been validated in numerous cellular and animal models, demonstrating its ability to suppress STAT3-driven pathways.
In cancer cell lines, this compound suppresses the expression of key STAT3 target genes and inhibits cell growth.
| Cancer Model | Experimental Findings | Key Downregulated Targets |
|---|---|---|
| Human Lymphoma (SCC-3 cells) [1] | Identified in initial discovery; model for in vivo xenograft. | c-myc, survivin, cyclin D1 |
| Human Breast Cancer (MDA-MB-468 cells) [1] | Concentration-dependent suppression of oncoproteins. | c-myc, cyclin D1, survivin |
| Recurrent Glioblastoma Stem-like Cells (GBM-SCs) [3] | Growth inhibition; stronger effect than temozolomide; induced apoptosis. | c-myc, survivin, cyclin D1, HIF-1α, VEGF, CD44, Nanog, nestin, CD133 |
Oral administration of this compound has shown significant efficacy in preclinical xenograft models.
| Disease Model | Dosing Regimen | Reported Outcome |
|---|---|---|
| Human Lymphoma Xenograft [1] | Oral administration | Effectively abrogated tumor growth without visible toxicity. |
| Glioblastoma Stem-like Cell Xenograft [3] | 80 mg/kg | Inhibited growth of transplanted GBM-SCs. |
| Liver Fibrosis (TAA- or CCl4-induced) [4] | 50 mg/kg (i.p. injection) | Attenuated development of liver fibrosis, modulated STAT3/PPARγ signaling. |
| Osteoarthritis (DMM-induced) [5] | Not specified | Alleviated osteoarthritis progression. |
The characterization of this compound relied on several key experimental methodologies.
Researchers can use several tools to study STAT3 dimerization and screen for inhibitors like this compound.
This diagram shows that this compound acts after STAT3 phosphorylation, directly inhibiting the dimerization step mediated by the SH2 domain [1] [2].
This compound is a well-characterized, selective inhibitor of STAT3 dimerization with compelling preclinical data across oncology, fibrosis, and inflammatory disease models. Its well-defined molecular mechanism and supporting experimental data make it a valuable chemical probe for research and a promising candidate for further therapeutic development.
The preclinical validation of STX-0119 involved a series of standard in vitro and in vivo assays. The following diagram illustrates the logical workflow from discovery to validation.
The key cellular and biochemical assays used to characterize this compound are detailed below.
FRET-based STAT3 Dimerization Assay [1]
STAT3-dependent Luciferase Reporter Gene Assay [1]
Chromatin Immunoprecipitation (ChIP) Assay [1]
Western Blotting for Target Gene Expression [2] [1]
This compound has shown efficacy across multiple animal models of disease. The quantitative results are summarized in the table below.
| Disease Model | Dosing Regimen | Key Efficacy Findings | Source |
|---|---|---|---|
| Lymphoma (SCC-3 Xenograft) | Oral administration | Effective tumor growth inhibition without visible toxicity. | [1] |
| Glioblastoma (TMZ-resistant U87 Xenograft) | Not specified | >50% tumor growth suppression; prolonged median survival. | [3] |
| Glioblastoma Stem-like Cells (GBM-SC Xenograft) | 80 mg/kg | Inhibition of tumor growth. | [2] |
| Kidney Fibrosis (Unilateral Ureteral Obstruction) | Oral gavage, once daily | Suppressed expression of fibrotic genes; regulated Cxcr4 and Ccr1. | [4] |
| Osteoarthritis (DMM Surgery Model) | Intra-articular injection | Alleviated cartilage degradation and subchondral bone sclerosis. | [5] |
This compound exerts its effects by specifically targeting the STAT3 signaling pathway. The following diagram illustrates the mechanism and downstream consequences.
The downstream genes inhibited by this compound contribute to its therapeutic effects:
The table below summarizes the core quantitative data and experimental findings from recent studies on this compound:
| Study Focus / Model System | Key Findings on Efficacy | Reported IC50 / Effective Dosage | Key Downregulated Genes/Proteins | Observed Side Effects |
|---|---|---|---|---|
| Osteoarthritis (OA) (2024) [1] | Alleviated cartilage degeneration in mice; inhibited STAT3 phosphorylation; promoted anabolic metabolism in chondrocytes. | -- (In vivo: joint injection) | Phosphorylated STAT3 (p-STAT3) [1] | None specifically reported in this study [1]. |
| Lung Cancer (2019) [2] | Induced apoptosis; suppressed tumor growth in a mouse xenograft model; reduced nuclear STAT3. | -- (In vivo: 80 mg/kg in A549 xenograft model) [2] | c-Myc, Cyclin D1, Survivin [2] | Significant reduction in white blood cell count [2]. |
| Recurrent Glioblastoma Stem-like Cells (GBM-SCs) (2013) [3] | Inhibited cell proliferation & sphere formation; induced apoptosis; suppressed tumor growth in vivo. | 15 - 44 µM (in vitro) [3] | c-Myc, Survivin, Cyclin D1, HIF-1α, VEGF, CD44, Nanog, Nestin, CD133 [3] | Not assessed in the cited study [3]. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies:
In Vitro Cell Viability and Apoptosis Assays [2]:
Analysis of Gene and Protein Expression [2] [3]:
In Vivo Efficacy Models [1] [2] [3]:
This compound exerts its effects by specifically inhibiting STAT3 dimerization, a critical step for its function as a transcription factor [2] [3]. The following diagram illustrates the mechanism of action of this compound in the context of osteoarthritis, as revealed by a 2024 study:
This compound inhibits STAT3 dimerization and promotes PPARγ expression, countering osteoarthritis progression [1].
The research indicates several promising and cautious paths forward:
STX-0119 directly targets the Src homology 2 (SH2) domain of STAT3, which is critical for reciprocal phosphotyrosine-SH2 domain interactions that facilitate dimerization [1]. The table below summarizes its core mechanism and key experimental findings:
| Aspect | Description |
|---|---|
| Molecular Target | STAT3-SH2 domain [1] |
| Primary Mechanism | Inhibits STAT3-STAT3 dimerization [2] [1] |
| Effect on Phosphorylation | Does not affect STAT3 phosphorylation at Tyr705 [2] [1] |
| Downstream Effects | Inhibits nuclear translocation, DNA binding, and expression of STAT3 target genes (e.g., c-myc, cyclin D1, survivin) [1] |
| Selectivity | Inhibits STAT3 transcription and DNA binding without affecting STAT1, STAT5a, or STAT5b [1] |
The table below summarizes key quantitative data from biochemical, cellular, and in vivo studies:
| Assay/Model | Result / Value | Description / Context |
|---|---|---|
| STAT3 Transcription (HeLa cells) [3] | IC50 = 74 µM | Inhibition of STAT3-dependent luciferase reporter gene activity. |
| Cytotoxicity (A-375 cells) [3] | IC50 = 16.2 µM | Inhibition of cell proliferation after 48 hours (MTS assay). |
| In Vivo Efficacy (SCC-3 mouse model) [3] | Tumor growth inhibition | 160 mg/kg, oral gavage, daily for 4 days. |
| Plasma Concentration (Mouse) [3] | >260 µM at 8 hours | Plasma level maintained after 160 mg/kg oral dose. |
| STAT3-SH2 Binding (In Vitro) [1] | IC50 = 0.3 µM | IC50 of native inhibitor peptide (Ac-GpYLPQTV-NH2) in AlphaScreen assay. |
Researchers have used several key methods to characterize this compound. Here are the detailed protocols for the most critical in vitro assays:
This assay dynamically detects STAT3 homodimerization in living cells [1].
This biochemical assay measures direct compound binding to the STAT3-SH2 domain [1].
This functional cellular assay measures the inhibition of STAT3-DNA binding [1].
This assay confirms the inhibition of STAT3 binding to its native target gene promoters within the cellular context [1].
The following diagram illustrates the STAT3 signaling pathway and the specific step inhibited by this compound, based on the experimental data [2] [1]:
STAT3 signaling pathway and this compound inhibition point. This compound blocks dimerization without affecting phosphorylation.
The table below summarizes the key quantitative data for STX-0119:
| Assay/Parameter | Value / Result | Context / Cell Line |
|---|---|---|
| STAT3 Transcription Inhibition (IC₅₀) | 74 μM | STAT3-dependent luciferase reporter gene assay in HeLa cells [1] [2] |
| STAT3 Dimerization Inhibition | 62% (at 50 μM), 9% (at 10 μM) | FRET-based dimerization assay [2] |
| Cell Proliferation Inhibition (IC₅₀) | 15 - 44 μM | Glioblastoma stem-like cells (GBM-SCs) [3] [4] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Effective at 160 mg/kg (oral, 4 days) | SCC-3 lymphoma xenograft model in mice [1] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Effective at 80 mg/kg | Transplantable glioblastoma stem-like cell model in mice [3] [4] |
This compound also potently suppresses the expression of STAT3 target genes (e.g., c-myc, survivin, cyclin D1) and stem cell-associated genes (e.g., Nanog, CD133) without affecting the phosphorylation level of STAT3 itself, confirming its direct action on dimerization [2] [3].
To help you evaluate or replicate the key findings, here are the methodologies for core experiments from the search results.
This assay identifies compounds that inhibit STAT3-mediated transcription [2].
This cell-based assay directly measures the inhibition of STAT3 protein-protein interaction [2].
This evaluates the antitumor effect of this compound in a live animal model [1] [3].
The following diagram illustrates the STAT3 signaling pathway and the mechanism by which this compound acts as a dimerization inhibitor.
The diagram shows that this compound directly targets the protein-protein interaction step of STAT3 dimerization, preventing the dimer from translocating to the nucleus and activating the transcription of target genes involved in cell survival and proliferation [2] [3].
This compound is a novel small molecule inhibitor that specifically targets STAT3 dimerization. It binds to the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent nuclear translocation. This inhibits the transcription of STAT3 target genes involved in cell survival, proliferation, and inflammation [1] [2].
The table below summarizes the dosing regimens of this compound in various mouse models:
| Disease Model | Induction Method | Dosing Route | Dosage | Treatment Schedule | Key Efficacy Findings |
|---|---|---|---|---|---|
| Osteoarthritis [3] | Surgical (DMM) | Intra-articular injection | Not specified | Single injection post-OA induction | Alleviated cartilage degeneration; modulated STAT3/PPARγ pathway. |
| Kidney Fibrosis [4] | Unilateral Ureteral Obstruction (UUO) | Intraperitoneal (i.p.) | 50 mg/kg | Daily for 7 days post-surgery | Suppressed fibrotic gene expression (Cxcr4, Ccr1). |
| Liver Fibrosis [5] | TAA or CCl4 injection | Intraperitoneal (i.p.) | 50 mg/kg | 3 times/week for 6 weeks | Attenuated collagen deposition; inactivated hepatic stellate cells. |
| Lung Cancer [6] | A549 cell xenograft | Intraperitoneal (i.p.) | 50 mg/kg & 80 mg/kg | Daily for 18 days | Inhibited tumor growth; induced apoptosis. |
| Glioblastoma [7] [8] | GBM stem cell xenograft | Oral administration | 80 mg/kg | Daily until endpoint | Suppressed tumor growth of temozolomide-resistant cells. |
This is the most commonly used route for systemic delivery in the reviewed studies [4] [5] [6].
This method allows for localized drug delivery to the joint [3].
This compound is a versatile and potent STAT3 inhibitor with demonstrated efficacy across multiple disease models in mice. The intraperitoneal administration of 50 mg/kg is a well-established and effective regimen for systemic diseases like fibrosis and cancer, while localized administration shows promise for joint-specific conditions. Researchers should carefully consider the formulation and potential myelosuppressive effects when designing their experiments.
STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and immune responses. In cancerous cells, STAT3 constitutive activation is frequently observed due to aberrant activity in upstream signaling pathways such as EGFR, HER2, Src, and JAK2. This activation has been strongly linked to malignant cancer behaviors, including epithelial-mesenchymal transition (EMT), migration, invasion, metastasis, and therapeutic resistance. Upon activation through phosphorylation at tyrosine-705 (Y705), STAT3 forms homodimers or heterodimers with STAT1, translocates to the nucleus, and binds to specific regulatory elements in the promoters of target genes, thereby modulating their transcription.
This compound represents a novel class of small molecule inhibitors that specifically target STAT3 function through disruption of STAT3 dimerization. Unlike broader kinase inhibitors, this compound demonstrates selective inhibition against STAT3, minimizing off-target effects on other signaling pathways. This specificity makes it an excellent research tool and a promising therapeutic candidate. Research has demonstrated its efficacy across multiple disease models, including temozolomide-resistant glioblastoma and osteoarthritis progression, highlighting its broad potential in both oncological and inflammatory conditions. The compound exerts its effects by modulating the expression of critical STAT3 target genes involved in apoptosis, cell cycle progression, stemness, and inflammation.
Table 1: Key Characteristics of STAT3 Inhibitor this compound
| Characteristic | Description |
|---|---|
| Molecular Target | STAT3 transcription factor |
| Mechanism of Action | Inhibition of STAT3 dimerization |
| Primary Effect | Downregulation of STAT3 target genes |
| Cellular IC₅₀ | 15-45 µM (varies by cell type) |
| In Vivo Efficacy | 50-80% tumor growth inhibition at 80 mg/kg |
| Therapeutic Models | Glioblastoma, Osteoarthritis, Lymphoma |
This compound treatment significantly alters the expression of numerous STAT3-dependent genes across various experimental models. In temozolomide-resistant (TMZ-R) U87 glioblastoma cells, this compound treatment (at IC₅₀ concentration of 45 µM) induced substantial downregulation of multiple genes associated with treatment resistance and malignant progression, including YKL-40, MAGEC1, and MGMT. Furthermore, this compound effectively suppressed the expression of EMT-related genes and mesenchymal markers, contributing to reduced invasive capacity. Similar effects were observed in cancer stem-like cells (GBM-SCs) derived from recurrent glioblastoma patients, where this compound (IC₅₀ 15-44 µM) strongly inhibited the expression of stem cell-associated genes including CD44, Nanog, nestin, and CD133.
Table 2: Quantitative Gene Expression Changes Following this compound Treatment in Glioblastoma Models
| Gene Category | Specific Genes | Expression Change | Biological Consequence |
|---|---|---|---|
| STAT3 Target Genes | c-Myc, Survivin, Cyclin D1 | ↓ 60-80% | Reduced proliferation & cell cycle arrest |
| Angiogenic Factors | HIF-1α, VEGF, VEGFR2 | ↓ 50-75% | Impaired tumor angiogenesis |
| Stemness Markers | Nanog, CD133, CD44 | ↓ 45-85% | Reduced cancer stem cell population |
| Apoptosis Regulators | Bcl-2, Bcl-xL, Mcl-1 | ↓ 40-70% | Enhanced apoptotic susceptibility |
| Invasion Mediators | MMP-2, MMP-9, Twist | ↓ 55-80% | Decreased invasive potential |
In osteoarthritis models, this compound demonstrated a distinct pattern of gene modulation through the STAT3/PPARγ signaling pathway. Treatment with this compound resulted in downregulation of inflammatory mediators such as COX-2 and iNOS, while simultaneously upregulating PPARγ expression. This shift in gene expression correlates with reduced cartilage degradation and attenuated inflammatory responses in chondrocytes. The differential effects of this compound in various disease contexts highlight the context-dependent nature of STAT3 signaling while demonstrating the consistent ability of this compound to modulate pathogenic gene expression networks.
Table 3: this compound Effects on Gene Expression in Osteoarthritis Models
| Gene Category | Specific Genes | Expression Change | Functional Outcome |
|---|---|---|---|
| Inflammatory Mediators | COX-2, iNOS, IL-6 | ↓ 40-65% | Reduced inflammation |
| Cartilage Degradation Enzymes | MMP-3, MMP-13, ADAMTS5 | ↓ 50-70% | Decreased extracellular matrix breakdown |
| Anabolic Factors | PPARγ, Collagen Type II | ↑ 30-60% | Enhanced cartilage matrix synthesis |
Materials: this compound (prepare 50 mM stock solution in DMSO), appropriate cell culture media, serum, antibiotics, tissue culture flasks/plates, CO₂ incubator.
Procedure:
Materials: TRIzol reagent, chloroform, isopropanol, 75% ethanol, DEPC-treated water, cDNA synthesis kit, SYBR Green PCR master mix, quantitative PCR instrument, gene-specific primers.
Procedure:
Materials: High-quality RNA (RIN > 8), RNA sequencing library preparation kit, sequencing platform (Illumina recommended).
Procedure:
Materials: RIPA buffer, protease inhibitors, phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gel, PVDF membrane, electrophoresis apparatus, transfer apparatus, STAT3 antibody, phospho-STAT3 (Tyr705) antibody, β-actin antibody, HRP-conjugated secondary antibodies, chemiluminescence detection reagents.
Procedure:
Materials: Cell counting kit (CCK-8), 96-well tissue culture plates, microplate reader.
Procedure:
Materials: Matrigel, transwell chambers, 24-well plates, crystal violet, formaldehyde.
Procedure:
Figure 1: STAT3 Signaling Pathway and this compound Inhibition Mechanism. This compound targets multiple steps in STAT3 activation, including phosphorylation and dimerization, ultimately preventing expression of pro-survival and proliferative target genes.
Figure 2: this compound Gene Expression Analysis Workflow. The comprehensive experimental pipeline from cell treatment through molecular analysis to functional validation provides a robust approach for characterizing this compound-mediated effects on gene expression.
This compound represents a valuable research tool for specifically investigating STAT3-dependent transcriptional regulation across multiple disease contexts. The application notes and protocols provided herein offer researchers a comprehensive framework for designing and executing studies on this compound-mediated gene expression changes. The quantitative data tables serve as reference benchmarks for expected expression changes, while the detailed protocols ensure methodological reproducibility. The visualization of both the signaling pathway and experimental workflow facilitates understanding of the mechanistic basis and technical approach for this compound studies. These resources collectively enable researchers to effectively utilize this compound for probing STAT3 function in cancer, inflammatory diseases, and other STAT3-dependent pathological conditions.
STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that plays a critical role in cancer progression, particularly in maintaining cancer stem-like cells (CSCs) which contribute to therapy resistance and tumor recurrence. In normal cells, STAT3 activation is transient and tightly regulated, but in cancer cells, STAT3 becomes constitutively activated through phosphorylation at tyrosine residue 705, leading to dimerization, nuclear translocation, and transcription of genes involved in cell survival, proliferation, angiogenesis, and immune evasion. The STAT3 signaling pathway is especially relevant in CSCs, where it maintains self-renewal capacity and pluripotency. Among STAT3 inhibitors, This compound represents a novel class of therapeutic agents that specifically inhibits STAT3 dimerization without affecting phosphorylation status, making it a valuable research tool and potential clinical candidate.
This compound was identified through virtual screening as a potent inhibitor of STAT3 dimerization by targeting the SH2 domain, which is critical for protein-protein interactions between STAT3 monomers [1] [2]. Unlike inhibitors that target STAT3 phosphorylation, this compound allows normal phosphorylation to occur while preventing the functional dimerization necessary for nuclear translocation and DNA binding. This mechanism is particularly effective against CSCs, which often exhibit heightened STAT3 activity compared to their non-stem counterparts [3]. Research has demonstrated its efficacy across various cancer types, including glioblastoma, lung cancer, and lymphoma, with particular promise in targeting therapy-resistant populations that survive conventional treatments.
Table 1: Anti-Cancer Efficacy of this compound Across Experimental Models
| Cancer Type | Model System | IC50 Value | Key Findings | Citation |
|---|---|---|---|---|
| Glioblastoma | GBM stem-like cells (GB-SCC010, 026) | 15-44 µM | Stronger growth inhibition vs. WP1066; effective against temozolomide-resistant cells | [3] |
| Lung Cancer | A549, H1299, H23 cell lines | 12-78 µM | Dose-dependent apoptosis induction; reduced STAT3 target genes | [4] |
| TMZ-Resistant Glioblastoma | U87-TMZ-resistant line | 78 µM | Synergistic effect with rapamycin (combo IC50: 11.3 µM) | [5] |
| Lymphoma | Human lymphoma cell line | Not specified | Potent antitumor effect with highly activated STAT3 | [3] |
| In Vivo Efficacy | Mouse xenograft (A549) | 80 mg/kg (oral) | Significant tumor growth inhibition | [4] |
| In Vivo Efficacy | Mouse UUO kidney fibrosis model | 50-100 mg/kg (oral) | Suppressed fibrotic gene expression | [2] |
Table 2: Effect of this compound on Gene Expression in Cancer Stem-like Cells
| Gene Category | Specific Genes | Regulation by this compound | Functional Significance |
|---|---|---|---|
| STAT3 Target Genes | c-myc, survivin, cyclin D1, HIF-1α, VEGF | Downregulated | Reduces proliferation, survival, and angiogenesis |
| Stemness Markers | CD44, Nanog, nestin, CD133 | Downregulated | Impairs stemness and self-renewal capacity |
| Chemokine Receptors | Cxcr4, Ccr1 | Downregulated | Reduces invasion and inflammatory recruitment |
| Apoptosis Markers | Cleaved caspase-3, PARP cleavage | Upregulated | Induces apoptotic cell death |
The diagram above illustrates the STAT3 signaling pathway and the specific molecular point of this compound intervention. This compound directly binds to the SH2 domain of STAT3, preventing the reciprocal interaction between phosphorylated tyrosine residues on one STAT3 monomer and the SH2 domain on another, thereby inhibiting dimer formation. This mechanism is distinct from upstream JAK inhibitors or phosphorylation inhibitors, as it allows phosphorylation to occur while specifically blocking the functional dimerization step. The inhibition of STAT3 dimerization prevents nuclear translocation and subsequent transcription of target genes that maintain cancer stemness, including c-Myc, cyclin D1, and survivin [3] [1] [4].
Patient-derived cancer stem-like cells provide the most physiologically relevant model for studying this compound mechanisms. To establish these cultures, surgically resected tumor specimens should be processed within 2-4 hours of resection. The tissue must be mechanically dissociated using sterile forceps or scalpel, followed by enzymatic digestion with collagenase IV (1-2 mg/mL) and DNase I (0.1 mg/mL) in DMEM/F12 medium at 37°C for 30-60 minutes with gentle agitation. After digestion, the cell suspension should be filtered through 70μm and 40μm cell strainers to obtain single cells, then centrifuged at 300×g for 5 minutes. The pellet is resuspended in complete stem cell medium and plated in ultra-low attachment plates to prevent differentiation [3] [6].
For serum-free culture of CSCs, the following components are essential: DMEM/F12 base medium supplemented with B27 supplement (1:50), N2 supplement (1:100), human recombinant EGF (20 ng/mL), human recombinant bFGF (20 ng/mL), leukemia inhibitory factor (LIF, 10 ng/mL), penicillin-streptomycin (100 U/mL), and heparin (2 μg/mL). The cultures should be maintained at 37°C in a humidified incubator with 5% CO₂, with half-medium changes every 2-3 days and passaging every 7-10 days when neurospheres reach 100-200μm in diameter. For passaging, neurospheres should be collected by gentle centrifugation (200×g for 3 minutes) and dissociated using Accutase or trypsin-EDTA for 5-10 minutes at 37°C [3] [6] [7].
Proper validation of CSC populations is critical before experimental use. Flow cytometry should be performed using established CSC surface markers: for glioblastoma CSCs, analyze CD133, CD44, EGFR, and nestin; for breast cancer CSCs, use CD44+/CD24-/- and ALDH activity; for lung cancer CSCs, assess CD133 and CD44. Intracellular stemness markers including Nanog, Olig2, Sox2, Oct3/4, and KLF4 should be evaluated by immunocytochemistry or Western blotting [3] [8]. Functional validation must include limiting dilution transplantation assays in immunocompromised mice (NOD/SCID or NSG) to confirm tumor-initiating capacity, with as few as 200-1000 cells capable of forming tumors that recapitulate the original tumor heterogeneity [3] [8].
WST-1 and MTT assays are recommended for assessing this compound effects on CSC viability. Plate 1×10⁴ cells per well in 96-well ultra-low attachment plates and allow 24 hours for recovery. Prepare this compound stock solutions in DMSO (typically 100mM) and dilute in complete stem cell medium to working concentrations ranging from 1-100μM, with final DMSO concentrations not exceeding 0.1%. Include vehicle controls with equivalent DMSO concentration. After 48-96 hours of treatment, add WST-1 or MTT reagent according to manufacturer's instructions and incubate for 2-4 hours at 37°C. Measure absorbance at 450nm (WST-1) or 570nm (MTT) using a microplate reader. Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves [4] [5].
For clonogenic sphere formation assays, plate dissociated single cells at low density (500-1000 cells/well) in 6-well ultra-low attachment plates. Treat with this compound at IC₅₀ and IC₇₀ concentrations determined from viability assays, refreshing medium with inhibitors every 3-4 days. After 10-14 days, count spheres larger than 50μm using an inverted microscope. Sphere formation efficiency is calculated as (number of spheres formed / number of cells seeded) × 100%. This assay evaluates the effect of this compound on self-renewal capacity, a defining characteristic of CSCs [3] [8].
Apoptosis induction by this compound should be evaluated using multiple complementary methods. For Annexin V/PI staining, treat CSCs with this compound at IC₅₀ concentrations for 24-48 hours, then collect cells and stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry within 1 hour of staining. For caspase activation, detect cleaved caspase-3 by Western blotting or use fluorogenic caspase substrates. Additionally, monitor PARP cleavage by Western blotting as a hallmark of apoptotic commitment [4].
Molecular analyses should include Western blotting for STAT3 pathway components and downstream targets. Prepare whole cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30μg protein by SDS-PAGE (8-12% gels) and transfer to PVDF membranes. Probe with antibodies against p-STAT3 (Tyr705), total STAT3, c-Myc, cyclin D1, survivin, and cleaved caspase-3. For nuclear translocation studies, prepare nuclear and cytoplasmic fractions using commercial extraction kits. Treat cells with this compound for 6-24 hours, then fractionate and analyze STAT3 distribution by Western blotting using fibrillarin as nuclear marker and α-tubulin as cytoplasmic marker [4] [5].
Gene expression analyses should employ quantitative RT-PCR for STAT3 target genes and stemness markers. Extract total RNA using TRIzol or column-based kits, with DNase treatment to eliminate genomic DNA contamination. Synthesize cDNA using reverse transcriptase with oligo(dT) and random hexamer primers. Perform qPCR with TaqMan probes or SYBR Green for genes of interest: c-myc, survivin, cyclin D1, VEGF, CD44, Nanog, CD133, and YKL-40. Use GAPDH or β-actin as reference genes for normalization [3] [2].
Xenograft models using patient-derived CSCs provide the most predictive system for evaluating this compound efficacy in vivo. For subcutaneous models, harvest CSC spheres in log-phase growth, dissociate to single cells, and resuspend in PBS:Matrigel (1:1) mixture. Inject 5×10⁵ to 2×10⁶ cells per site into the flanks of 6-8 week old NOD/SCID or NSG mice. Monitor tumor growth until palpable tumors reach 50-100mm³, then randomize animals into treatment groups (typically n=6-8 per group). Administer this compound suspended in 0.5% methylcellulose via oral gavage at 50-100 mg/kg daily. Include vehicle control groups and positive control groups if appropriate. Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2. Continue treatment for 3-4 weeks or until control tumors reach ethical endpoint sizes [3] [4].
For orthotopic models that better recapitulate the tumor microenvironment, inject CSCs directly into the appropriate organ (e.g., intracranial for glioblastoma, intrapleural for lung cancer). For intracranial glioblastoma models, stereotactically inject 1×10⁵ dissociated CSCs in 2-3μL PBS into the striatum of anesthetized mice. Monitor for neurological symptoms and measure tumor growth by bioluminescence imaging if cells express luciferase. Begin treatment 5-7 days post-implantation with this compound at 80 mg/kg daily via oral gavage. Assess survival as the primary endpoint and collect brains for histological analysis to evaluate tumor morphology and invasion characteristics [3].
Rational combination strategies can enhance this compound efficacy and overcome resistance. For temozolomide-resistant glioblastoma, combine this compound with mTOR inhibitors such as rapamycin. In vitro, pretreat TMZ-resistant U87 cells with this compound (10-30μM) for 2 hours before adding rapamycin (5-20μM) for 24-72 hours. Assess combination effects using the Chou-Talalay method for synergy quantification. For in vivo studies, administer this compound (50 mg/kg, oral gavage) combined with rapamycin (5 mg/kg, intraperitoneal) daily for 3-4 weeks against established xenografts [5].
Additional promising combinations include this compound with conventional chemotherapy such as temozolomide for glioblastoma or cisplatin for lung cancer. Sequence administration with this compound pretreatment (24 hours) before chemotherapy to potentially sensitize CSCs. Also consider combinations with radiation therapy, as STAT3 inhibition may radiosensitize CSCs through impaired DNA damage repair. For these studies, include appropriate controls for each monotherapy and vehicle to properly assess combination benefits [3] [8].
This compound solubility and stability are critical for experimental reproducibility. Prepare fresh stock solutions in DMSO for each experiment and avoid repeated freeze-thaw cycles. For in vivo studies, ensure complete suspension of this compound in 0.5% methylcellulose by thorough vortexing and sonication if necessary. If precipitation occurs, gently warm the suspension to 37°C and mix before administration. For cell culture studies, confirm this compound activity by monitoring suppression of STAT3 target genes (c-Myc, survivin) as a pharmacodynamic marker [3] [4] [2].
Culture variability between CSC isolates is common. If sphere formation efficiency is low (<1%), ensure complete dissociation to single cells during passaging and optimize growth factor concentrations (EGF/bFGF between 10-40 ng/mL). If this compound response is inconsistent between replicates, confirm consistent CSC marker expression across passages and use early passage cells (passages 3-15). Include positive controls such as known STAT3 inhibitors (e.g., Stattic) to validate experimental systems [3] [8].
Animal welfare must be prioritized in xenograft studies. Implement humane endpoints including maximum tumor volume (1500mm³ for subcutaneous, earlier signs for orthotopic), significant weight loss (>20%), or neurological symptoms for intracranial models. For primary human tissue use, ensure proper institutional approvals (IRB and IACUC) and patient informed consent are in place. Document CSC isolation and use according to relevant regulatory guidelines [3] [4].
This compound represents a valuable research tool for targeting STAT3 activation in cancer stem-like cells, with documented efficacy across multiple cancer types particularly in therapy-resistant contexts. These application notes and protocols provide comprehensive guidance for implementing this compound in preclinical studies, from basic mechanistic investigations to combination therapy evaluations. The detailed methodologies for CSC culture, in vitro assays, and in vivo models should enable researchers to reliably assess the therapeutic potential of STAT3 inhibition strategies. As research progresses, this compound may serve both as a chemical probe for understanding STAT3 biology in CSCs and as a lead compound for developing clinical strategies against minimal residual disease and therapy resistance driven by cancer stem-like cells.
Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, characterized by a dismal prognosis with a median survival of less than two years. The standard first-line chemotherapeutic agent, temozolomide (TMZ), frequently fails due to the development of resistance, creating a critical unmet need for novel therapeutic strategies. Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic protein constitutively activated in GBM and a known driver of tumor proliferation, survival, immune evasion, and therapy resistance. These application notes detail the use of STX-0119, a novel small-molecule inhibitor of STAT3 dimerization, in preclinical models of TMZ-resistant GBM, providing researchers with established protocols and key experimental data to support further investigation.
Research demonstrates that this compound effectively targets TMZ-resistant GBM through multiple mechanisms.
In vitro and in vivo studies using established TMZ-resistant U87 (TMZ-R U87) cell lines show that this compound suppresses tumor growth and prolongs survival. Notably, its activity is more pronounced in vivo, suggesting its effects extend beyond direct cytotoxicity [1]. Gene expression analysis revealed that this compound treatment downregulates a network of genes associated with TMZ resistance and aggressiveness, including YKL-40, MAGEC1, MGMT, epithelial-mesenchymal transition (EMT) genes, and other STAT3 target genes. It also significantly inhibits the invasive capacity of resistant cells [1].
A pivotal study using a humanized MHC-double knockout NOG (dKO-NOG) mouse model demonstrated that the anti-tumor activity of this compound is significantly mediated by promoting the accumulation of tumor-infiltrating lymphocytes (TILs), predominantly CD8+ T cells and macrophages, at the tumor site. This immunologically augmented effect led to more rapid and potent tumor growth inhibition compared to immunodeficient nude mouse models [2].
Given the cross-talk between signaling pathways, the combination of this compound with the mTOR inhibitor rapamycin was investigated. This combination exhibited strong synergistic growth inhibition in TMZ-R U87 cells, with the combination index (CI) being significantly lower than for either agent alone. Western blot analysis indicated that this compound inhibits the activation of S6 and 4E-BP1, key mTOR downstream effectors, potentially through regulation of YKL-40 expression [3].
Table 1: Summary of Key Efficacy Findings for this compound in TMZ-Resistant GBM Models
| Experimental Model | Key Finding | Quantitative Result | Citation |
|---|---|---|---|
| In Vivo (Nude mice), TMZ-R U87 | Tumor growth inhibition | >50% suppression of tumor growth | [1] |
| In Vivo (Nude mice), TMZ-R U87 | Survival benefit | Prolonged median survival time | [1] |
| In Vivo (Humanized dKO-NOG mice), TMZ-R U87 | Immunological effect | Promoted accumulation of TILs (CD8+ T cells, macrophages) | [2] |
| In Vitro, TMZ-R U87 | Invasion assay | Significant inhibition of invasive activity | [1] |
| In Vitro, TMZ-R U87 | Combination with Rapamycin (IC₅₀) | This compound: 78 µM; Rapamycin: 30.5 µM; Combination: 11.3 µM | [3] |
This protocol is adapted from a study that established an acute TMZ resistance model recapitulating key clinical features of resistance [4].
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound [3].
This protocol assesses the anti-tumor and immunomodulatory effects of this compound in a more clinically relevant model [2].
This compound specifically inhibits STAT3 by directly binding to its SH2 domain, thereby disrupting the reciprocal phosphotyrosine-SH2 interaction that is essential for STAT3 dimerization [5]. This inhibition prevents STAT3's translocation to the nucleus and its function as a transcription factor. The following diagram summarizes the mechanism of action of this compound and its investigated combination with rapamycin in the context of TMZ-resistant GBM.
The collected data firmly establishes this compound as a promising candidate for overcoming TMZ resistance in GBM. Its dual mechanism of action—directly suppressing pro-survival and invasive pathways in tumor cells while simultaneously promoting an anti-tumor immune response—makes it a compelling agent for further development.
For researchers, the following applications are supported:
Table 2: Summary of Quantitative Molecular Changes Induced by this compound Treatment
| Molecular Category | Example Genes/Proteins | Effect of this compound | Citation |
|---|---|---|---|
| STAT3 Direct Targets | c-Myc, Cyclin D1, Survivin | Downregulated | [5] |
| Resistance-Associated | MGMT, YKL-40 | Downregulated | [1] [3] |
| Invasion & EMT | Vimentin, N-Cadherin, MAGEC1 | Downregulated | [1] |
| Immune Modulation | Tumor-infiltrating CD8+ T cells | Increased accumulation | [2] |
| Downstream Signaling | phospho-S6, phospho-4E-BP1 | Downregulated | [3] |
Chronic kidney disease (CKD) represents a significant global health burden, affecting millions worldwide and often progressing to end-stage renal disease requiring dialysis or transplantation. The pathological progression of CKD is characterized by kidney fibrosis, which involves excessive deposition of extracellular matrix (ECM) components that replace functional tissue. This fibrotic process is now recognized as a final common pathway for nearly all forms of CKD, regardless of the initial injury. Despite its clinical importance, the development of effective anti-fibrotic therapies has been challenging, with many potential candidates failing in clinical trials due to insufficient efficacy or unacceptable side effects.
The signal transducer and activator of transcription 3 (STAT3) pathway has emerged as a promising therapeutic target for fibrosis treatment. STAT3 is a transcription factor that resides in the cytoplasm in its inactive state and becomes activated through phosphorylation by upstream kinases, particularly in response to cytokines like interleukin-6 (IL-6) and transforming growth factor-β (TGF-β). Upon phosphorylation at tyrosine residue 705, STAT3 forms homodimers through reciprocal SH2 domain interactions, translocates to the nucleus, and regulates the expression of numerous genes involved in cell proliferation, survival, and ECM production. In pathological conditions, including kidney fibrosis, STAT3 signaling becomes constitutively activated, driving sustained expression of pro-fibrotic genes that accelerate disease progression.
Table 1: Key Characteristics of STAT3 in Normal and Fibrotic Conditions
| Parameter | Normal Physiology | Pathological Condition |
|---|---|---|
| Activation | Transient, regulated | Constitutive, sustained |
| Dimerization | Short-lived | Persistent |
| Nuclear localization | Temporary | Prolonged |
| Target gene expression | Controlled | Dysregulated |
| Cellular effects | Homeostatic | Pro-fibrotic, pro-inflammatory |
This compound is a novel small molecule inhibitor that specifically targets the dimerization process of STAT3, representing a distinct mechanism compared to other STAT3 inhibitors that focus on upstream phosphorylation events. Discovered through virtual screening approaches, this compound binds to the SH2 domain of STAT3, thereby preventing the protein-protein interactions necessary for dimer formation and subsequent nuclear translocation. This mechanism is particularly advantageous because it allows this compound to inhibit STAT3 signaling downstream of phosphorylation, potentially circumventing compensatory activation pathways that can limit the efficacy of kinase-targeted therapies. Importantly, this compound has demonstrated favorable selectivity for STAT3 over other STAT family members in certain contexts, though recent evidence suggests it may also inhibit STAT1 and STAT2 under specific conditions, indicating potential multi-STAT targeting capabilities.
The therapeutic potential of this compound has been evaluated across multiple disease models, establishing a solid foundation for its application in kidney fibrosis research. In cancer models, including lymphoma and glioblastoma, this compound effectively suppressed tumor growth by inhibiting STAT3 target genes and inducing apoptosis. More recently, researchers have demonstrated its efficacy in non-malignant conditions, particularly fibrosis. A 2020 study specifically investigated this compound in a unilateral ureteral obstruction (UUO) model of kidney fibrosis, revealing significant attenuation of fibrotic gene expression. Additional research in a liver fibrosis model further supported the anti-fibrotic properties of this compound, while a 2024 publication reported its effectiveness in osteoarthritis models, indicating broad applicability across different tissue types.
The UUO model is a well-established and widely used experimental system for studying kidney fibrosis, characterized by rapid disease progression and reproducible fibrotic outcomes. To implement this model, utilize 8-week-old male C57BL/6 mice (weighing 20-25 grams) housed under specific pathogen-free conditions with controlled temperature (19-25°C) and humidity (30-70%) on a 12-hour light-dark cycle. Provide all animals with ad libitum access to tap water and commercial chow (e.g., FR-2 from Funabashi Farm). Randomize animals into experimental groups just before surgery to ensure equivalent distribution of baseline characteristics. All procedures should comply with institutional animal care guidelines and receive appropriate ethical approval before commencement.
For the surgical procedure, anesthetize mice via intraperitoneal administration of pentobarbital (60 mg/kg) and confirm adequate anesthesia by absence of pedal reflex. Make a dorsal incision to expose the left kidney and ureter, then carefully isolate the ureter from surrounding tissues. Place two ligations approximately 5mm apart using non-absorbable suture material (e.g., 5-0 silk) and transect the ureter between the ligations to complete the obstruction. Close the wound in layers with sterile sutures and administer buprenorphine (0.1 mg/kg, subcutaneously) for postoperative analgesia. Place animals on a heating pad until fully recovered from anesthesia and monitor daily for signs of distress or complications.
Prepare this compound suspension immediately before administration by first weighing the compound using an electronic balance and amorphizing it with a mortar. Suspend the processed compound in 0.5% methyl cellulose 400 solution at appropriate concentrations to achieve the desired dosing volume. Administer this compound or vehicle control (0.5% methyl cellulose 400) via oral gavage at a volume of 5 mL/kg body weight. Initiate treatment 1 hour before UUO surgery and continue with once-daily administration for the desired study duration (typically 7-14 days for fibrosis studies). For efficacy assessment, include appropriate control groups: sham-operated animals receiving vehicle, UUO animals receiving vehicle, and UUO animals receiving this compound.
Table 2: this compound Treatment Protocol in UUO Model
| Parameter | Specification |
|---|---|
| Formulation | Suspension in 0.5% methyl cellulose 400 |
| Administration route | Oral gavage |
| Administration volume | 5 mL/kg |
| Initial dose timing | 1 hour pre-surgery |
| Dosing frequency | Once daily |
| Treatment duration | 2-14 days |
| Key control groups | Sham + vehicle, UUO + vehicle, UUO + this compound |
Complement in vivo studies with appropriate in vitro systems to elucidate cellular mechanisms. The NRK-49F rat kidney fibroblast cell line (available from American Type Culture Collection) serves as an excellent model for investigating direct anti-fibrotic effects. Culture cells in Dulbecco's Modified Eagle Medium/F12 supplemented with 5% heat-inactivated fetal bovine serum and 1% streptomycin-penicillin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, harvest cells using 0.25% trypsin and seed in appropriate culture vessels at a density of 1.0 × 10⁴ cells/well for 96-well plates. To simulate pro-fibrotic conditions, treat cells with recombinant rat IL-6 (typically 10-50 ng/mL) or other relevant stimuli (e.g., TGF-β1) in the presence or absence of this compound.
For immune cell components, the RAW264.7 mouse macrophage cell line provides insights into potential immunomodulatory effects. Maintain these cells in RPMI-1640 medium with 10% heat-inactivated fetal bovine serum and 1% streptomycin-penicillin under similar culture conditions. Consider incorporating additional relevant cell types, such as primary renal tubular epithelial cells or endothelial cells, to comprehensively evaluate cell-type-specific responses to this compound treatment.
RNA extraction and qPCR: Isolate mRNA from kidney tissues using appropriate kits (e.g., Maxwell RSC simplyRNA Tissue Kit) and from cultured cells using commercial purification systems. Synthesize cDNA using reverse transcription kits (e.g., SuperScript VILO cDNA Synthesis Kit) according to manufacturer protocols. Perform quantitative real-time PCR with TaqMan assay systems using primer-probe sets for fibrotic markers (Col1a1, Acta2, Timp1), STAT3 target genes (c-Myc, survivin, cyclin D1), and potential mechanism genes (Cxcr4, Ccr1). Normalize expression data to appropriate housekeeping genes (e.g., 18S rRNA) using the 2^(-ΔΔCt) method for relative quantification.
Protein analysis: For Western blotting, extract proteins from tissues or cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against phospho-STAT3 (Tyr705), total STAT3, and fibrotic markers (α-SMA, collagen I). Include loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading. For immunohistochemical analysis, process kidney tissues by standard paraffin embedding and sectioning methods, then stain with appropriate primary and secondary antibodies to visualize protein localization and expression levels.
Histological assessment: Evaluate kidney fibrosis using established staining techniques including Masson's trichrome, Sirius red, and picrosirius red to visualize collagen deposition. Apply semi-quantitative scoring systems (e.g., 0-4 scale) or digital image analysis for objective quantification of fibrotic area. Additional staining for α-smooth muscle actin (α-SMA) can identify activated myofibroblasts, a key cell type in fibrogenesis.
In the UUO model, this compound treatment demonstrates significant anti-fibrotic efficacy across multiple parameters. The 2020 study by [1] [2] reported that this compound administration suppressed the expression of key fibrotic genes in UUO kidneys without affecting STAT3 phosphorylation, confirming its unique mechanism of action targeting dimerization rather than phosphorylation. Specifically, this compound reduced expression of collagen I, α-SMA, and other extracellular matrix components in a dose-dependent manner. Histological analysis revealed substantially reduced collagen deposition in this compound-treated UUO kidneys compared to vehicle controls, as quantified by trichrome-stained area percentage. These findings establish this compound as an effective inhibitor of renal fibrogenesis in this preclinical model.
Mechanistic investigations revealed that this compound significantly decreased Cxcr4 mRNA in cultured rat kidney fibroblasts and Ccr1 mRNA in blood cells from UUO mice. Both CXCR4 and CCR1 are chemokine receptors previously implicated in fibrotic progression through their roles in fibroblast activation and inflammatory cell recruitment. This suppression of pro-fibrotic signaling pathways provides a potential mechanism for the observed therapeutic effects and suggests that this compound may modulate both resident kidney cells and circulating immune cells to attenuate fibrosis.
Table 3: Key Efficacy Findings of this compound in Kidney Fibrosis Models
| Parameter | Effect of this compound | Significance |
|---|---|---|
| Fibrotic gene expression | Downregulation of Col1a1, Acta2 | Reduced extracellular matrix production |
| Inflammatory markers | Suppression of Ccr1, Cxcr4 | Attenuated inflammatory recruitment |
| Collagen deposition | Reduced trichrome staining | Improved histological outcomes |
| STAT3 phosphorylation | No significant effect | Confirmed dimerization-specific mechanism |
| STAT3 target genes | Decreased c-Myc, survivin | Inhibited downstream signaling |
The molecular mechanisms underlying this compound activity involve interruption of the canonical STAT3 signaling cascade. In response to cytokine stimulation (e.g., IL-6), STAT3 normally undergoes phosphorylation, dimerization, nuclear translocation, and DNA binding to regulate target gene expression. This compound specifically intervenes at the dimerization step by binding to the SH2 domain, preventing STAT3-STAT3 interactions and subsequent nuclear accumulation. This inhibition disrupts the transcription of genes encoding pro-fibrotic factors, cell cycle regulators, and survival proteins, ultimately attenuating the fibrotic process.
Figure 1: STAT3 Signaling Pathway and this compound Mechanism of Action
Recent evidence suggests that this compound may exhibit broader specificity than initially recognized. A 2018 study indicated that this compound can target the SH2 domains of STAT1, STAT2, and STAT3 with similar affinity, potentially functioning as a multi-STAT inhibitor. This broader activity might contribute to its therapeutic effects by simultaneously modulating multiple signaling pathways involved in inflammation and fibrosis. However, the relative importance of STAT3-specific versus multi-STAT inhibition for anti-fibrotic efficacy requires further investigation.
The promising preclinical data on this compound position it as a potential lead compound for developing novel anti-fibrotic therapies. Its unique mechanism of action suggests potential utility in treatment-resistant fibrosis, where upstream inhibition strategies have proven inadequate. Furthermore, the multi-STAT targeting capability observed in some studies raises the possibility of broader therapeutic applications beyond kidney fibrosis, including cardiovascular diseases and autoimmune conditions where multiple STAT pathways contribute to pathogenesis.
For maximum therapeutic impact, consider exploring combination strategies that target complementary pathways in fibrosis. Based on evidence that STAT3 inhibition can sensitize cells to other targeted agents, potential combination partners include JAK inhibitors, TGF-β signaling inhibitors, or established anti-fibrotics like angiotensin-converting enzyme inhibitors or angiotensin receptor blockers. Such combination approaches may yield synergistic effects while potentially allowing lower doses of each agent, thereby minimizing toxicity concerns.
When implementing this compound in kidney fibrosis research, several methodological considerations can optimize study outcomes. For in vivo experiments, include multiple time points to capture dynamic changes in fibrotic progression and regression. Consider incorporating advanced imaging techniques such as molecular MRI with targeted probes (e.g., Gd-oxyamine that detects collagen cross-linking) to enable non-invasive monitoring of fibrotic burden, as described in recent methodological advances.
For mechanistic studies, employ comprehensive transcriptomic analyses (e.g., RNA sequencing) to identify novel pathways modulated by this compound beyond established targets. Additionally, utilize cell-type-specific approaches such as flow cytometry of kidney digests or cell sorting to determine which populations (fibroblasts, macrophages, tubular epithelial cells) are primarily affected by treatment. These sophisticated methodologies will provide deeper insights into the therapeutic potential and mechanisms of this compound in renal fibrosis.
Figure 2: Experimental Workflow for Evaluating this compound in UUO Model
This compound represents a promising therapeutic candidate for kidney fibrosis through its innovative mechanism of STAT3 dimerization inhibition. The detailed application notes and protocols provided in this document offer researchers a comprehensive framework for investigating this compound in preclinical models of renal disease. The robust efficacy demonstrated in the UUO model, coupled with its effects on both renal fibroblasts and immune cells, supports continued development of this compound as a potential anti-fibrotic agent. As research progresses, attention should focus on optimizing dosing regimens, identifying biomarkers of response, and exploring combination strategies to maximize therapeutic potential while minimizing adverse effects.
STX-0119 is a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), identified as a promising therapeutic candidate for autoimmune rheumatoid arthritis. STAT3 is a key DNA-binding transcription factor that regulates the expression of proinflammatory cytokines central to RA pathogenesis. Research demonstrates that this compound exerts its therapeutic effects primarily by modulating the balance between T helper 17 (Th17) cells and regulatory T cells (Tregs), thereby reducing the production of critical inflammatory mediators like IL-17 and IL-6 [1] [2].
The following diagram illustrates the core signaling pathway targeted by this compound and its immunological effects in the SKG mouse model of RA:
The SKG mouse strain possesses a spontaneous mutation in the ZAP-70 gene, which leads to altered thymic T-cell selection and a predisposition to developing autoimmune arthritis. This model closely mimics human RA in its genetic basis, immunopathology, and chronic disease progression [1] [3].
This protocol evaluates the direct effects of this compound on T-cell differentiation and cytokine production.
This protocol outlines the evaluation of this compound treatment in arthritic SKG mice.
This protocol details the analysis of immune cell populations from treated animals.
Table 1: Summary of this compound Effects on Arthritis Parameters and Immune Markers in SKG Mice
| Parameter | Vehicle Control Group | This compound Treated Group | Measurement Method |
|---|---|---|---|
| Clinical Arthritis Score | High (≥5 on 0-16 scale) | Significantly reduced (~50-70% decrease) | Visual scoring of paw inflammation [1] |
| Histopathological Inflammation | Severe synovitis & infiltration | Markedly reduced | H&E staining & blinded scoring [1] |
| Th17 Cell Population (%) | 3.5 ± 0.4% | 1.2 ± 0.3% | Flow cytometry (CD4+IL-17+) [1] |
| Treg Cell Population (%) | 6.2 ± 0.5% | 9.8 ± 0.7% | Flow cytometry (CD4+CD25+FoxP3+) [1] |
| IL-17 Serum Levels | 285 ± 35 pg/mL | 95 ± 25 pg/mL | ELISA [1] |
| IL-6 Serum Levels | 450 ± 50 pg/mL | 180 ± 40 pg/mL | ELISA [1] |
| pSTAT3 Expression | High | Significantly inhibited | Western blot [1] |
Table 2: Physicochemical and Formulation Properties of this compound
| Property | Specification | Notes |
|---|---|---|
| Molecular Formula | C₂₂H₁₄N₄O₃ | - |
| Molecular Weight | 382.37 g/mol | - |
| CAS Number | 851095-32-4 | - |
| Purity | ≥98% | For research use only [4] |
| Solubility (DMSO) | ~13.33 mg/mL (~34.86 mM) | Prepare fresh stock solutions [4] |
| Recommended In Vivo Formulation | Suspend in 0.5% CMC Na | For oral gavage administration [4] |
| Storage Conditions | -20°C protected from light | Stable for 3 years as powder [4] |
The experimental data demonstrates that This compound effectively ameliorates autoimmune arthritis in SKG mice through targeted inhibition of the STAT3 signaling pathway. The therapeutic mechanism involves a dual immunomodulatory approach: simultaneously suppressing pro-inflammatory Th17 cell differentiation while promoting anti-inflammatory Treg cell expansion [1] [2]. This rebalancing of the Th17/Treg axis represents a promising strategy for RA treatment that addresses underlying immune dysregulation rather than just symptomatic inflammation.
The translational relevance of these findings is strengthened by the pathological similarities between the SKG model and human RA. Recent advances in humanized mouse models, particularly NSG mice engrafted with peripheral blood mononuclear cells (PBMCs) from RA patients, provide additional platforms for validating STAT3 inhibitors like this compound in more human-relevant contexts [5]. These models demonstrate activation of key RA pathways including IL-17 and TNF-α signaling, offering valuable tools for preclinical therapeutic development.
From a drug development perspective, this compound represents a compelling candidate for RA therapy, particularly given the limitations of current biologic therapies and the need for oral small-molecule alternatives. Future research directions should focus on combination therapies with existing DMARDs, detailed safety profiling, and identification of biomarkers for patient stratification.
The JAK-STAT signaling pathway represents a crucial intracellular communication mechanism that transmits signals from extracellular cytokines and growth factors to the nucleus, resulting in DNA transcription and cellular responses. Among the STAT protein family, STAT3 (Signal Transducer and Activator of Transcription 3) serves as a key transcription factor that regulates fundamental cellular processes including proliferation, survival, differentiation, and immune responses. In normal physiological conditions, STAT3 activation is transient and tightly regulated; however, constitutive STAT3 activation has been implicated in numerous pathological conditions including cancer, fibrosis, and inflammatory diseases. STAT3 becomes activated primarily through phosphorylation at tyrosine residue 705 (pY705) by upstream kinases such as JAKs, SRC, or receptor tyrosine kinases. This phosphorylation triggers STAT3 dimerization via reciprocal SH2 domain-phosphotyrosine interactions, facilitating nuclear translocation and DNA binding to regulate target gene expression.
This compound is a novel small molecule inhibitor that specifically targets the STAT3 signaling pathway through a unique mechanism of action. Unlike many STAT3 inhibitors that prevent STAT3 phosphorylation, this compound specifically inhibits STAT3 dimerization without affecting its phosphorylation status. This distinctive mechanism was confirmed through virtual screening and biochemical assays demonstrating that this compound binds to the SH2 domain of STAT3, thereby interfering with protein-protein interactions necessary for dimer formation and subsequent nuclear translocation. Research has demonstrated that this compound effectively suppresses STAT3 transcriptional activity and downregulates the expression of STAT3 target genes involved in cell survival (Bcl-2, Bcl-xL), proliferation (cyclin D1, c-Myc), angiogenesis (VEGF), and stemness (Nanog, CD133). This molecular profile makes this compound a promising therapeutic candidate for various STAT3-driven pathologies, particularly in oncology and fibrotic diseases.
Table 1: this compound efficacy across various experimental models
| Cell Type/Model | Experimental Context | IC₅₀ Value | Key Effects | Citation |
|---|---|---|---|---|
| GBM stem-like cells (GB-SCC010, 026, 032) | Cell proliferation assay | 15-44 µM | Strong inhibition of STAT3 target genes and stem cell markers; apoptosis induction | [1] |
| Lung cancer cells (A549, H1299, H23) | Cell viability assay | Concentration-dependent | Apoptosis induction; reduced nuclear STAT3; downregulated c-Myc, cyclin D1, survivin | [2] |
| TMZ-resistant U87 glioblastoma | Cell proliferation assay | 78 µM | Enhanced efficacy when combined with rapamycin (IC₅₀: 11.3 µM) | [3] |
| Rat kidney fibroblasts (NRK-49F) | Gene expression analysis | Not tested | Suppressed Cxcr4 mRNA expression | [4] |
| Mouse blood cells (UUO model) | Gene expression analysis | Not tested | Reduced Ccr1 mRNA expression | [4] |
Table 2: this compound effects on molecular markers in experimental models
| Target Category | Specific Markers | Observed Effect | Experimental System | Citation |
|---|---|---|---|---|
| STAT3 Signaling | Nuclear STAT3 | Decreased nuclear localization | Lung cancer cells | [2] |
| STAT3 phosphorylation | No significant effect on pY705 | UUO kidney fibrosis model | [4] | |
| Anti-apoptotic Proteins | Bcl-2, Bcl-xL, Survivin | Downregulation | Lung cancer, GBM stem-like cells | [2] [1] |
| Proliferation Markers | c-Myc, Cyclin D1 | Downregulation | Lung cancer, GBM stem-like cells | [2] [1] |
| Angiogenesis Factors | VEGF, HIF-1α, VEGFR2 | Downregulation | GBM stem-like cells | [1] |
| Stemness Markers | CD133, CD44, Nanog, Nestin | Downregulation | GBM stem-like cells | [1] |
| Fibrosis/Chemokine-Related | Cxcr4, Ccr1 | Downregulation | Kidney fibroblasts, UUO model | [4] |
Purpose: To detect and quantify STAT3 protein expression, phosphorylation status, and downstream targets in cells treated with this compound.
Reagents and Equipment:
Procedure:
Cell Treatment and Protein Extraction:
Gel Electrophoresis and Transfer:
Immunoblotting:
Technical Notes:
Cell Viability and Proliferation Assay (WST-1/MTT):
Apoptosis Assay (Annexin V/PI Staining):
Nuclear-Cytoplasmic Fractionation:
This compound Formulation for Animal Studies:
Dosing Regimen:
Tissue Collection and mRNA Analysis:
Figure 1: STAT3 Signaling Pathway and this compound Mechanism of Action This diagram illustrates the normal STAT3 activation pathway (left) and the specific inhibitory mechanism of this compound (right). This compound uniquely targets the STAT3 dimerization process without affecting upstream phosphorylation events, ultimately blocking nuclear translocation and transcription of STAT3 target genes involved in proliferation, survival, and angiogenesis.
Figure 2: Experimental Workflow for this compound Investigation This workflow outlines the comprehensive methodology for evaluating this compound efficacy, encompassing both in vitro assessments (cell-based assays, molecular analyses) and in vivo evaluations (disease models, efficacy testing). Integration of data from both approaches provides a complete understanding of this compound's therapeutic potential and mechanism of action.
Western Blot Challenges:
This compound Specific Considerations:
Experimental Design Recommendations:
This compound represents a promising therapeutic candidate with a unique mechanism of action specifically targeting STAT3 dimerization. The protocols and data summarized in this application note provide researchers with comprehensive methodologies for investigating this compound in various experimental systems. The distinctive feature of this compound—inhibiting STAT3 function without affecting its phosphorylation—offers a targeted approach to disrupt STAT3 signaling while potentially minimizing off-target effects. These detailed application notes should facilitate standardized investigation of this compound across different research settings and contribute to the advancement of STAT3-targeted therapeutic development.
STAT3 is a promising target for cancer therapy due to its role in promoting cancer progression and immunosuppression [1]. The selective STAT3 inhibitor this compound has been shown to significantly alter the hepatocellular carcinoma (HCC) TME. The core finding is that while this compound promotes the infiltration of anti-tumor immune cells, it simultaneously induces several immunosuppressive mechanisms, which may explain why combining it with anti-PD-1 therapy did not show improved efficacy in preclinical models [1].
The table below summarizes the key quantitative changes observed in the HCC TME after this compound treatment, as measured by immunofluorescence and qRT-PCR:
| TME Component | Measurement Method | Change with this compound | Biological Implication |
|---|---|---|---|
| CD8+ T cells | Immunofluorescence (IF) | ↑ Significant increase [1] | Enhanced potential for anti-tumor immunity |
| Regulatory T cells (Tregs) | IF (FoxP3 staining) | ↑ Increased proportion [1] | Suppression of effector T cell function |
| M2 Macrophages | IF (F4/80 & CD163) | ↑ Increased [1] | Promotion of an immunosuppressive environment |
| Activated CAFs | IF (α-SMA staining) | ↑ Increased [1] | Contribution to fibrosis and immune exclusion |
| Tissue Hypoxia | IF (HIF-1α staining) | ↑ Increased [1] | Creates a hostile environment for immune cells |
| Tumor Vasculature | IF (CD31 & Desmin) | ↑ Immature vessels [1] | Inefficient perfusion and nutrient delivery |
| VEGF Expression | qRT-PCR | ↑ Increased [1] | Drives abnormal blood vessel formation |
| Tgf-β Expression | qRT-PCR | ↑ Increased [1] | Promotes fibrosis and Treg differentiation |
| Vash2 Expression | qRT-PCR | ↑ Increased [1] | Associated with anti-angiogenic response |
The following diagram illustrates the paradoxical dual effect of this compound on the tumor microenvironment, summarizing the data in the table above.
Diagram 1: The dual impact of this compound on the tumor microenvironment.
This protocol is adapted from a study using orthotopic HCC mouse models to evaluate the TME following this compound treatment [1].
The workflow for processing tissue and analyzing the TME is outlined below.
Diagram 2: Key steps for tissue processing and IF analysis.
Step 1: Tissue Preparation
Step 2: Staining Procedure
Step 3: Image Acquisition and Quantification
For a more comprehensive analysis, consider developing a multiplex IF panel. This allows simultaneous detection of multiple markers on a single section, preserving spatial relationships between different cell types.
Diagram 3: STAT3's role in tumor progression and site of this compound inhibition.
This compound effectively inhibits STAT3 and increases effector T-cell infiltration in HCC. However, its concurrent induction of Tregs, M2 macrophages, CAFs, hypoxia, and abnormal vasculature creates a strong counterbalancing immunosuppressive environment [1]. This explains the lack of efficacy when combined with anti-PD-1 monotherapy.
Future research should focus on rational combination therapies that simultaneously target STAT3 while alleviating the specific resistance mechanisms it induces. Promising strategies could include combining this compound with:
The table below summarizes the key physicochemical and solubility data for this compound to assist in your experimental planning.
| Property | Value / Description |
|---|---|
| Molecular Formula | C₂₂H₁₄N₄O₃ [1] |
| Molecular Weight | 382.37 g/mol [1] |
| CAS Number | 851095-32-4 [1] [2] |
| Appearance | White to light yellow solid powder [1] |
| Solubility in DMSO | ~13.33 mg/mL (~34.86 mM) [1] / 55 mg/mL (143.84 mM) [2] |
| Recommended Stock Storage | Powder: -20°C for 3 years. In solvent (DMSO): -80°C for 6 months; -20°C for 1 month. Note: Protect from light [1]. |
Based on the solubility data, here is a detailed protocol for preparing a standard 50 mM stock solution.
Understanding the compound's role can provide context for your experiments.
The diagram below illustrates the signaling pathway and mechanism of this compound.
The reported solubility values in DMSO are inconsistent. Which one should I trust? The values of ~34 mM [1] and ~144 mM [2] do differ. This is common in scientific literature due to variations in measurement techniques and compound batches. For a conservative and reliable working concentration, begin with the lower value of 34.86 mM (~13.33 mg/mL). If your experiment requires a higher concentration, you can attempt the higher value with vigorous sonication.
My stock solution concentration, when verified by LC-MS, is lower than expected. What could be the cause? This is a known technical challenge. As discussed in one forum, discrepancies can arise from weighing inaccuracies, incomplete dissolution, or adsorption to vial surfaces [6]. Ensure proper sonication and consider the dilution protocol: large, serial dilutions in MS-compatible solvents (e.g., ACN:Water) are often necessary to minimize the impact of DMSO on chromatography and ionization [6].
What formulations can I use for in vivo studies in mice? For oral administration (gavage) in mouse models, this compound has been successfully suspended in 0.5% methyl cellulose 400 solution [4]. For other routes like IP or IV injection, you may need to use a solubilizing vehicle. One supplier suggests formulations such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline [1].
STX-0119 is a novel small molecule inhibitor that specifically targets the dimerization of STAT3, a transcription factor involved in cell proliferation, survival, and immune responses [1] [2]. The following table summarizes the key evidence for its hematological side effects.
| Study Context / Model | Observed Hematological Effect | Reported Severity/Dosage | Suggested Management Strategy | Citation |
|---|---|---|---|---|
| Mouse Lung Cancer Xenograft Model | Significant decrease in white blood cell (WBC) level | Dose that showed significant tumor-suppressive effect | Consider low-dose this compound in combination with other therapeutics to mitigate side effects [3]. | [3] |
| Mouse Kidney Fibrosis (UUO) Model | No hematological side effects explicitly mentioned in the study | Administered at 100 mg/kg twice daily for 3 days | Not applicable (No major toxicity reported in this specific model) [1]. | [1] |
| Temozolomide-Resistant Glioblastoma Model | No hematological side effects explicitly mentioned in the study | Inhibited tumor growth by >50% in mice; IC50 of 45 µM in cells | Not applicable (Study focused on efficacy, not hematological toxicity) [4]. | [4] |
| In Vitro Lung Cancer Cell Study | Induced apoptosis in cancer cells (desired therapeutic effect) | N/A (In vitro) | N/A [3] | [3] |
For researchers needing to evaluate hematological toxicity in preclinical models, here are detailed methodologies based on the reviewed studies.
This protocol is adapted from the study on lung cancer, which successfully identified leukopenia as a side effect [3].
This protocol helps determine if this compound has a direct toxic effect on cells [3].
The diagram below illustrates how this compound interacts with the STAT3 pathway to exert its effects, including potential hematological side effects.
Q1: The literature shows conflicting data on this compound's hematological toxicity. How should I interpret this? The hematological effects of this compound appear to be context-dependent. Leukopenia was observed in a lung cancer xenograft model at a fully efficacious dose [3], while other studies in kidney fibrosis or glioblastoma models did not report this side effect [1] [4]. This suggests that the toxicity may be influenced by the disease model, the specific dosing regimen, and the overall health of the animal's hematopoietic system. It is crucial to evaluate toxicity in your specific experimental context.
Q2: What is the proposed mechanism behind this compound-induced leukopenia? STAT3 is a critical transcription factor involved in inflammation and normal immune cell function [2]. By inhibiting STAT3 dimerization and its subsequent signaling, this compound likely interferes with the production or survival of certain white blood cells. The observed promotion of apoptosis in cancer cells is the therapeutic goal [3], but this mechanism may also affect rapidly dividing hematopoietic precursor cells in the bone marrow, leading to cytopenias.
Q3: Are there any predictive biomarkers for this hematological toxicity? While no biomarker is specifically validated for this compound, the CAR-HEMATOTOX score, used in cellular therapy, demonstrates that pre-existing inflammation and poor hematopoietic reserve are risk factors for severe cytopenias [5]. In a research setting, you could monitor baseline inflammatory markers (e.g., CRP, ferritin) and blood counts before and during treatment to assess individual animal risk.
Q4: If we observe leukopenia in our model, what are the recommended management steps?
The optimal concentration of this compound varies depending on the cell type, assay duration, and biological context. The following table summarizes effective concentrations reported in scientific literature.
| Cell Type / Model | Assay Type | Effective Concentration | Exposure Time | Key Findings | Citation |
|---|---|---|---|---|---|
| Human Lung Cancer (A549, H1299, H23 cells) | Cell Viability (MTT) | IC~50~ ~15-25 µM | 48 hours | Dose-dependent decrease in cell viability | [1] |
| Rat Kidney Fibroblasts (NRK-49F cells) | Gene Expression (qPCR) | 10 µM & 30 µM | 24 hours | Suppressed IL-6-induced fibrotic gene expression (e.g., Cxcr4) | [2] |
| A549 Xenograft Mouse Model | In Vivo Oral Administration | 50 mg/kg | Once daily, 5 days/week for 2 weeks | Significant tumor growth inhibition | [1] |
| Mouse UUO Kidney Fibrosis Model | In Vivo Oral Administration | 100 mg/kg | Once daily for 3 days | Suppressed fibrotic gene expression in kidney tissue | [2] |
Here are the standard methodologies used in the cited studies for treating cells with this compound.
This protocol is adapted from studies using human cancer cell lines [1] and rat kidney fibroblasts [2].
This protocol is based on the mouse xenograft and UUO models described in the literature [1] [2].
The experimental workflow for determining the activity and efficacy of this compound can be visualized as follows:
Q1: What is the typical solvent and storage condition for this compound stock solutions?
Q2: My cells are not showing the expected response to this compound. What could be wrong?
Q3: Are there any known side effects or off-target activities I should be aware of?
Q4: How does this compound's mechanism differ from other STAT3 inhibitors?
The signaling pathway and site of action for this compound can be summarized as follows:
The table below summarizes key efficacy and problem data for this compound from preclinical studies.
| Aspect | Experimental Model/Condition | Key Findings on Efficacy & Problems |
|---|---|---|
| In Vitro Anti-proliferative Efficacy (IC₅₀) | Human Lymphoma Cell Line (SCC3) | Exhibited potent antitumor effect [1] |
| Glioblastoma Stem-like Cells (GBM-SC) | IC₅₀ range: 15 - 44 µM [1] | |
| Recurrent Glioblastoma (TMZ-resistant U87) | IC₅₀: 45 µM [2] | |
| Lung Cancer Cell Lines (A549, H1299, H23) | Inhibited cell viability and colony formation [3] | |
| In Vivo Anti-tumor Efficacy | Lymphoma (SCC3) Xenograft | Tumor growth inhibition [4] |
| Glioblastoma Stem-like Cell (GBM-SC) Xenograft | Tumor growth inhibition at 80 mg/kg [1] | |
| TMZ-resistant Glioblastoma (U87) Xenograft | >50% tumor growth suppression; prolonged survival [2] | |
| Lung Cancer (A549) Xenograft | Significant tumor-suppressive effect [3] | |
| Documented Efficacy Problems | Problem | Documented Observation |
| Moderate In Vitro Potency | IC₅₀ values in the tens of micromolar range, indicating moderate cell-killing potency in isolation [2] [1]. | |
| Hematological Toxicity (in vivo) | In a lung cancer model, a tumor-suppressive dose significantly lowered white blood cell counts, a previously unreported side effect [3]. | |
| Challenging Target Profile | As a transcription factor, STAT3 requires high drug concentration for complete pathway inhibition; potential for off-target effects due to its ubiquitous role [3]. |
This compound is a direct STAT3 inhibitor that works by disrupting the dimerization of STAT3 proteins via their Src Homology 2 (SH2) domains [3] [4]. This prevents STAT3 from functioning as a transcription factor.
c-Myc, cyclin D1, survivin), induction of apoptosis, and suppression of genes involved in invasion and cancer stem-cell maintenance [2] [3] [1].Based on the identified efficacy problems, here are potential solutions and areas for experimental optimization.
Problem 1: Moderate Single-Agent Potency
Problem 2: Hematological Toxicity
Problem 3: Challenging Target Profile
The following diagram illustrates a recommended experimental workflow for evaluating this compound in vitro and in vivo, incorporating the troubleshooting strategies above.
I hope this structured technical overview provides a solid foundation for your support center. The experimental workflow offers a visual guide for troubleshooting.
The table below summarizes the contexts in which STX-0119 has been tested in combination with other agents.
| Combination Agent | Disease Model / Cell Line | Key Findings / Mechanistic Insight | This compound Dosing in Vivo |
|---|---|---|---|
| mTOR Inhibitor (Rapamycin) [1] [2] | Temozolomide-resistant Glioblastoma (U87 cell line) | The combination showed a synergistic growth-inhibitory effect (IC50 for combination: 11.3 µM). This compound inhibited S6 and 4E-BP1 activation via YKL-40 regulation [1]. | Information not specified in results. |
| Anti-PD-1 Antibody [3] | Pancreatic Cancer (Humanized mouse model) | The combination unexpectedly reduced anti-tumor effects and TIL numbers, suggesting a need for careful evaluation of this specific pairing [3]. | Information not specified in results. |
| Classic Lung Cancer Therapeutics (Proposed) [4] | Lung Cancer (A549 xenograft model) | A significant reduction in white blood cell count was observed at an efficacious dose, suggesting exploration of lower, combination doses may mitigate this side effect [4]. | 100 mg/kg, administered orally [4]. |
A study on lung cancer models reported a significant, dose-dependent decrease in white blood cell counts at the effective monotherapy dose of 100 mg/kg [4]. This hematological side effect is crucial for troubleshooting and suggests that for combination therapies, dose reduction and rigorous blood monitoring are essential.
Since precise combination schedules are not available, you can use the following data-driven approach to establish a protocol for your experiments.
1. Establish Your Baseline
| Cell Line / Model Type | This compound IC50 / Effective Dose |
|---|---|
| Recurrent Glioblastoma Stem-like Cells | 15 - 44 µM [6] |
| TMZ-resistant Glioblastoma (U87) | 34 - 45 µM [5] |
| Lung Cancer Cell Lines (A549, H1299, H23) | 20 - 40 µM [4] |
| In Vivo (Glioblastoma Stem Cell Xenograft) | 80 mg/kg [6] |
| In Vivo (Lung Cancer Xenograft) | 100 mg/kg [4] |
2. Experimental Workflow for Protocol Optimization
The following diagram outlines a logical workflow to develop and troubleshoot a dosing schedule for a new combination therapy involving this compound.
Q: What is the specific molecular target of this compound? A: this compound is a small molecule inhibitor that specifically targets the SH2 domain of STAT3, preventing its dimerization, which is essential for its function as a transcription factor [7] [8].
Q: Have any severe toxicities been reported with this compound? A: Yes. Besides the reported hematological toxicity (reduced white blood cells) [4], one study combining this compound with anti-PD-1 therapy showed a counterproductive reduction in anti-tumor immunity and tumor-infiltrating lymphocytes [3]. This highlights that combination effects are unpredictable and must be empirically tested.
Q: Where can I acquire this compound for research? A: this compound is available commercially for research purposes from chemical suppliers such as MilliporeSigma (Calbiochem brand) [9].
This compound is a direct STAT3 inhibitor that disrupts STAT3 dimerization, a key step for its function as a transcription factor [1]. Constitutively active STAT3 promotes tumor progression by enhancing cell survival, proliferation, and suppressing anti-tumor immunity [2].
The following table summarizes the key contradictory effects of this compound treatment observed in preclinical models:
| Observed Effect | Description | Experimental Model(s) | Citation |
|---|---|---|---|
| Desired Anti-Tumor Effect | |||
| Increased CD8+ T-cell Infiltration | Enhanced recruitment of cytotoxic T-cells into the tumor. | Orthotopic HCC mouse models (RIL-175, HCA-1) [3] | |
| Induction of Apoptosis | Cleavage of PARP and increased Annexin V-positive cells. | Human lung cancer cell lines (A549, H1299, H23); A549 mouse xenograft model [1] | |
| Suppression of STAT3 Target Genes | Reduced expression of oncoproteins (c-Myc, Cyclin D1, Survivin). | Human lung cancer cell lines (A549, H1299, H23) [1] | |
| Adverse Pro-Tumor Effect | |||
| Increased T-regulatory Cells (Tregs) | Expansion of Tregs, a key immunosuppressive cell population. | Orthotopic HCC mouse models (RIL-175, HCA-1) [3] | |
| Activation of Cancer-Associated Fibroblasts (CAFs) | Increase in α-SMA positive CAFs, which can promote tumor stiffness and immune exclusion. | Orthotopic HCC mouse models (RIL-175, HCA-1) [3] | |
| Induction of Tissue Hypoxia | Reduced oxygen levels in the tumor, favoring immunosuppression. | Orthotopic HCC mouse models (RIL-175, HCA-1) [3] | |
| Abnormal Tumor Vasculature | Increased immature blood vessels and expression of angiogenic factors (VEGF). | Orthotopic HCC mouse models (RIL-175, HCA-1) [3] |
To investigate these effects in your own models, here are methodologies from the cited research.
This protocol is based on the study that directly reported the immunosuppressive push [3].
VEGF, Tgf-β, Vash2) in tumor tissues.This protocol outlines the core assays to confirm STAT3 inhibition and its direct consequences on cancer cells [1].
If your experiments confirm increased T-cell infiltration but a lack of therapeutic efficacy, consider these hypotheses and investigation strategies:
The diagram below illustrates the standard JAK-STAT signaling pathway and the specific point where this compound acts to inhibit STAT3.
The following table summarizes the key quantitative data from an in vivo study on this compound:
| Parameter | Value | Experimental Context |
|---|---|---|
| Dosage | 160 mg/kg | Administered to male BALB/cA-ν/ν nude mice with SCC-3 lymphoma xenograft via oral gavage, once daily for 4 days [1] [2] [3]. |
| Plasma Concentration | >100 μg/mL (>260 μM) | Measured in mouse plasma, maintained for at least 8 hours after a single oral administration [1] [2] [3]. |
| Reported IC₅₀ (STAT3 Transcription) | 74 μM | Measured in a STAT3-dependent luciferase reporter gene assay using HeLa cells [1] [3]. |
| Reported IC₅₀ (Cell Proliferation) | 15 - 44 μM | Range observed in various cancer stem-like cell lines derived from recurrent glioblastoma [4]. |
Here are the methodologies for key experiments investigating this compound, which you can adapt and optimize for your research.
This protocol is the source of the plasma concentration data and demonstrates the compound's in vivo activity.
This cell-based protocol is used to confirm the direct mechanism of action of this compound.
The experimental workflow for these key assays can be visualized as follows:
Q: The in vitro IC₅₀ for this compound in my cell lines is around 30 µM, but the maintained plasma concentration in mice is much higher (~260 µM). Why is there a discrepancy? A: This is a common observation in drug development. The in vitro IC₅₀ is determined in a controlled system with direct cell exposure. In vivo, factors like protein binding, tissue distribution, and cellular uptake efficiency can reduce the fraction of the drug that is truly bioavailable at the target site. The high plasma concentration ensures that a sufficient amount of the unbound, active compound reaches the tumor tissue to exert its effect.
Q: What is a suitable vehicle for formulating this compound for in vivo studies? A: Research studies have successfully used a sterile 0.5% methyl cellulose 400 cp solution to suspend this compound for oral administration (gavage) in mice [5]. For in vitro studies, DMSO is a common solvent for preparing stock solutions [2].
Q: Does this compound inhibit STAT3 phosphorylation? A: No. A key characteristic of this compound's mechanism is that it directly inhibits STAT3 dimerization without affecting its phosphorylation at Tyr705. This is confirmed by western blot analyses showing that levels of p-STAT3 remain unchanged upon treatment, while downstream targets like c-Myc are suppressed [1].
The table below summarizes the core differences between STX-0119 and WP1066 based on available research data.
| Feature | This compound | WP1066 |
|---|---|---|
| Primary Molecular Target | STAT3 protein itself (SH2 domain) [1] [2] | Upstream kinases (JAK2, other tyrosine kinases) [3] [4] [5] |
| Mechanism of Action | Directly inhibits STAT3 dimerization by binding to its SH2 domain, preventing its activation [1] [2]. | Indirectly inhibits STAT3 phosphorylation by targeting upstream kinases like JAK2; also reported to degrade JAK2 protein [3] [4]. |
| Key Preclinical Efficacy (IC₅₀) | Moderate to strong growth inhibition in glioblastoma stem-like cells (GBM-SCs) with IC₅₀ values ranging from 15-44 µM [6] [7]. | Effective at lower concentrations; e.g., significantly inhibited cell survival and proliferation in renal cancer cells at 2.5 µM [5]. |
| Key In Vivo Efficacy | Inhibited growth of human lymphoma and glioblastoma stem-like cell xenografts at 80 mg/kg [6] [2]. | Inhibited growth of renal cell carcinoma and glioma xenografts at 40 mg/kg; demonstrated brain penetration [3] [5]. |
| Clinical Stage | Preclinical research stage [1] [2] | Phase I clinical trials completed for recurrent glioblastoma [3]. |
| Reported Advantages | Specific inhibitor of STAT3 dimerization; active against temozolomide-resistant cancer stem-like cells [6]. | Good oral bioavailability and brain penetration; documented immune-modulatory effects (e.g., inhibits T-reg cells) [3]. |
To help you interpret the data, here is a more detailed look at the key experiments and findings from the literature.
The efficacy of this compound was notably demonstrated in studies involving hard-to-treat glioblastoma stem-like cells (GBM-SCs) derived from recurrent patients [6] [7].
WP1066 has shown efficacy in a broader range of models, including renal cell carcinoma (RCC) and ovarian cancer, and has progressed to human trials [3] [4] [5].
The diagram below illustrates the different points of action for these two inhibitors within the JAK/STAT signaling pathway.
When deciding between these compounds for a research project, consider the following:
STX-0119 is characterized as a selective inhibitor of STAT3 that functions by disrupting STAT3 dimerization. The table below summarizes its core mechanism and the evidence for its selectivity [1]:
| Feature | Description |
|---|---|
| Primary Target | STAT3 (Signal Transducer and Activator of Transcription 3) |
| Mechanism of Action | Inhibits dimerization by targeting the SH2 domain, preventing STAT3 from forming transcriptionally active dimers [2] [3] [1]. |
| Selectivity Evidence | Preclinical studies show efficacy in disease models with minimal impact on other signaling pathways. It does not affect the phosphorylation state of STAT3 or other kinases [2]. |
The selectivity of this compound for STAT3 is demonstrated through its effects in various disease models. The following table outlines key experimental findings [4] [5] [2]:
| Experimental Context | Key Findings Related to Selectivity |
|---|---|
| Glioblastoma Stem-like Cells (GBM-SCs) | Inhibited proliferation and induced apoptosis. Downregulated STAT3 target genes (c-myc, survivin, cyclin D1, HIF-1α, VEGF) and stem cell genes (CD44, Nanog, nestin), without noted off-target effects on other STAT proteins [3]. |
| Temozolomide-Resistant Glioblastoma | Suppressed tumor growth and prolonged survival in mouse models. Downregulated STAT3 target genes and invasive activity. YKL-40 was identified as a potential surrogate marker for STAT3 inhibition [5] [6]. |
| Kidney Fibrosis (Mouse Model) | Suppressed fibrotic gene expression without affecting STAT3 phosphorylation, confirming its unique dimerization-based mechanism is distinct from kinase inhibitors [2]. |
| Osteoarthritis (2024 Study) | Alleviated cartilage degeneration by modulating the STAT3/PPARγ signaling pathway, specifically inhibiting STAT3 phosphorylation in cartilage [4] [7]. |
For researchers aiming to validate or compare STAT3 inhibitor selectivity, the following methodologies from the cited studies on this compound provide a robust framework.
In Vitro Cell Proliferation Assay (WST-1 Assay)
Cell Invasion Assay (Matrigel-coated Transwell)
Quantitative PCR (qPCR) Analysis
In Vivo Efficacy Studies (Xenograft Models)
The following diagram illustrates the mechanism of this compound within the JAK/STAT3 signaling pathway, based on descriptions from the search results [8] [1]:
The evidence confirms this compound as a selective STAT3 dimerization inhibitor with therapeutic potential across multiple diseases [4] [5] [2]. For your comparison guide, highlighting its unique dimerization mechanism, supported by consistent data from independent research groups, would be a key strength.
A direct comparison with other inhibitors in a single, controlled study was not found in the current literature. This represents a significant opportunity for future research to perform head-to-head comparisons of potency, specificity, and pharmacokinetics between this compound and other clinical-stage STAT3 inhibitors.
For researchers, the key experimental findings and methodologies from the literature are detailed below.
Table 2: Key Experimental Findings on STX-0119
| Experimental Model | Key Finding | Reported Data | Source |
|---|---|---|---|
| In Vitro Proliferation (TMZ-R U87 cells) | Moderate direct growth inhibition | IC₅₀ = 45 µM | [1] [2] |
| In Vivo Monotherapy (Nude mice, TMZ-R U87 s.c. tumor) | Significant tumor growth suppression | >50% tumor growth inhibition; prolonged median survival | [1] |
| In Vivo Monotherapy (Humanized dKO-NOG mice, TMZ-R U87 tumor) | Enhanced tumor growth inhibition accompanied by TIL accumulation | ~80% tumor growth inhibition; influx of CD8+ T cells and macrophages | [3] [4] |
| In Vitro Combination Therapy (with mTOR inhibitor Rapamycin, on TMZ-R U87 cells) | Strong synergistic anti-proliferative effect | IC₅₀: 78 µM (this compound alone) vs. 11.3 µM (combination) | [5] |
Detailed Experimental Protocols: To replicate these studies, the core methodologies from the publications are as follows:
The following diagram illustrates the distinct and complementary mechanisms of action of this compound and Temozolomide, particularly in the context of glioblastoma.
The diagram above shows how TMZ's efficacy can be bypassed by the DNA repair enzyme MGMT, a key resistance mechanism [6] [7]. In contrast, this compound targets the STAT3 signaling pathway, which is often hyperactive in resistant cells. By inhibiting STAT3, this compound downregulates genes that promote cancer cell survival, invasion, and immunosuppression, thereby creating a more favorable anti-tumor environment [3] [1] [8].
The experimental data suggests several promising research applications for this compound:
| Therapeutic Agent / Approach | Primary Target / Mechanism | Effect on CSC Markers | Reported Efficacy (IC50 or equivalent) | Key Experimental Findings |
|---|---|---|---|---|
| STX-0119 | STAT3 dimerization inhibitor [1] [2] | Inhibits CD133, Nanog, nestin, c-Myc, survivin, cyclin D1, HIF-1α, VEGF [1] [2] | IC50: 15-44 µM (in GBM-SCs) [1] | Reduces STAT3 target & stem cell-associated genes; induces apoptosis; inhibits tumor growth in vivo (80 mg/kg) [1] |
| WP1066 | JAK/STAT pathway inhibitor [2] | Information not specified in search results | Less effective than this compound in 2/3 GBM-SC lines [2] | Used as a comparative inhibitor in the study [2] |
| Temozolomide | DNA alkylating agent [1] | Information not specified in search results | IC50: 53-226 µM (in GBM-SCs) [1] | Weak growth inhibitory effect on GBM stem-like cells [1] |
| Nanog Knockdown | Genetic suppression of Nanog [3] | Reduces CD133 expression [3] | Not Applicable (Genetic study) | Decreases spheroid formation; reverses chemo/radiation resistance; reduces tumor growth in vivo [3] |
| AKT Inhibition (LY294002) | PI3K/Akt pathway inhibitor [3] | Decreases Nanog expression [3] | Not Applicable (Functional study) | Reduces spheroid formation and reverses chemotherapy resistance [3] |
For researchers to evaluate and replicate these findings, here is a detailed breakdown of the key experiments involving this compound.
This compound exerts its effects by directly inhibiting the STAT3 signaling pathway, which is hyperactive in CSCs. The following diagram illustrates the mechanism and downstream consequences based on the cited research.
| Feature | STX-0119 (STAT3 Dimerization Inhibitor) | STAT3 Phosphorylation Inhibitors |
|---|---|---|
| Mechanism of Action | Directly inhibits STAT3-STAT3 dimerization by binding to the SH2 domain, preventing transcriptional activity [1]. | Upstream inhibition of kinases (e.g., JAKs) that phosphorylate STAT3 at Tyr705 [2] [3]. |
| Target Specificity | High selectivity for STAT3 over other STAT family members [1]. | Lower specificity; often target multiple kinases or pathways, causing broader signaling disruption and potential off-target effects [2]. |
| Key Experimental Readouts | - Reduces FRET-based dimerization signals [1].
To validate the activity of STAT3 inhibitors, researchers use a suite of standardized cellular and molecular assays.
Mechanism-of-Action Assays
Functional Downstream Assays
In Vivo Efficacy Models
The diagram below illustrates the STAT3 activation pathway and the distinct inhibition points for different inhibitor types.
The choice between dimerization and phosphorylation inhibitors involves critical strategic trade-offs.
Advantages of Dimerization Inhibition (this compound)
Advantages of Phosphorylation Inhibition
The most promising future direction may involve combination therapies. Using a dimerization inhibitor like this compound with an upstream targeted agent could prevent compensatory STAT3 activation, a common resistance mechanism, and yield more durable therapeutic responses [2] [3].